1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of pyrimidine, piperazine, and dihydropyridinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, one method involves the reaction of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid under DIPEA/DMF conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its potential therapeutic effects
Properties
Molecular Formula |
C17H20F3N5O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-methyl-4-[[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]pyridin-2-one |
InChI |
InChI=1S/C17H20F3N5O/c1-12-21-14(17(18,19)20)10-15(22-12)25-7-5-24(6-8-25)11-13-3-4-23(2)16(26)9-13/h3-4,9-10H,5-8,11H2,1-2H3 |
InChI Key |
LOJMNTPFGDSORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC(=O)N(C=C3)C)C(F)(F)F |
Origin of Product |
United States |
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